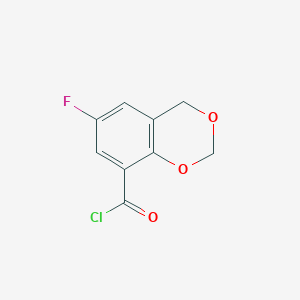

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride

Description

Historical Context of Benzodioxine Derivatives in Organic Chemistry

The development of benzodioxine chemistry traces its origins to the late nineteenth and early twentieth centuries, when chemists first began exploring the synthesis and properties of fused heterocyclic systems containing oxygen atoms. The foundational work in this area established the basic synthetic methodologies for constructing benzodioxine scaffolds, laying the groundwork for the sophisticated derivatives that would follow. Early investigations focused primarily on the parent benzodioxine structures and simple substituted derivatives, with researchers seeking to understand the fundamental chemical behavior of these unique bicyclic systems.

The evolution of benzodioxine chemistry gained significant momentum during the mid-twentieth century as synthetic organic chemistry matured and new synthetic methodologies emerged. The introduction of palladium-catalyzed reactions added a new dimension to this field by making synthesis more convenient and general, as noted in comprehensive reviews of the area. These advances enabled chemists to access previously challenging substitution patterns and to explore the biological activities of increasingly complex benzodioxine derivatives.

A particularly significant development in benzodioxine chemistry occurred with the recognition that compounds containing the methylenedioxy functional group possessed important biological activities. This discovery led to intensive research into naturally occurring benzodioxine derivatives and their synthetic analogs. The identification of bioactive natural products containing benzodioxine scaffolds provided strong motivation for developing new synthetic approaches and exploring structure-activity relationships within this chemical class.

The modern era of benzodioxine chemistry has been characterized by the systematic exploration of substituted derivatives and their applications across diverse fields. The development of efficient synthetic routes to access specific substitution patterns has enabled researchers to investigate the effects of various functional groups on the properties and activities of benzodioxine compounds. This systematic approach has revealed that subtle structural modifications can lead to dramatic changes in biological activity, making precise control over substitution patterns critically important.

The introduction of fluorinated benzodioxine derivatives represents a relatively recent but highly significant development in this field. The unique properties of fluorine substitution, including its effects on electronic distribution, metabolic stability, and molecular conformation, have made fluorinated benzodioxines particularly attractive targets for pharmaceutical and materials applications. The development of this compound exemplifies this trend toward increasingly sophisticated fluorinated heterocycles.

Structural Significance of Fluorine and Carbonyl Chloride Substituents

The strategic placement of fluorine at the 6-position of the benzodioxine scaffold introduces profound electronic and steric effects that fundamentally alter the compound's chemical behavior. Fluorine, being the most electronegative element, creates a highly polarized carbon-fluorine bond that significantly influences the electronic distribution throughout the aromatic system. This electronic perturbation affects not only the reactivity of adjacent positions but also the overall stability and conformational preferences of the molecule.

The influence of fluorine substitution on nitrogen-containing heterocycles has been extensively studied, revealing that fluorination can dramatically affect molecular stability, conformational behavior, hydrogen bonding ability, and basicity. While this compound contains oxygen rather than nitrogen heteroatoms, similar electronic effects are expected to operate in this oxygen-containing system. The fluorine substituent creates a dipole that can interact with other polar functionalities within the molecule, potentially stabilizing certain conformations and influencing chemical reactivity.

The carbonyl chloride functionality at the 8-position represents one of the most reactive functional groups in organic chemistry, making this compound exceptionally valuable for synthetic applications. Acid chlorides are well-known for their susceptibility to nucleophilic attack, with the overall result being replacement of the chlorine atom by various nucleophiles. This high reactivity stems from the presence of both an oxygen atom and a chlorine atom attached to the carbonyl carbon, both of which are highly electronegative and pull electron density away from the carbon center.

The reactivity of carbonyl chlorides follows a well-established mechanism involving initial nucleophilic attack followed by elimination of hydrogen chloride. This two-step process, known as nucleophilic addition-elimination, allows for the formation of a wide variety of carbonyl derivatives including amides, esters, and anhydrides. In the context of this compound, this reactivity can be exploited to introduce diverse functional groups while maintaining the fluorinated benzodioxine core structure.

The combination of fluorine and carbonyl chloride substituents in the same molecule creates unique synthetic opportunities and challenges. The electron-withdrawing nature of both substituents results in a molecule with enhanced electrophilic character, potentially increasing the reactivity of the carbonyl chloride toward nucleophiles. Simultaneously, the fluorine substituent may influence the regioselectivity of reactions involving the benzodioxine ring system, directing subsequent functionalization to specific positions based on electronic considerations.

The molecular data for this compound reflects the influence of these substituents on the compound's properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClFO₃ |

| Molecular Weight | 216.59 g/mol |

| Chemical Abstracts Service Number | 321309-29-9 |

| MDL Number | MFCD02681982 |

The structural analysis of this compound reveals the intricate interplay between the benzodioxine scaffold and its substituents, creating a molecule with distinctive properties that make it valuable for advanced synthetic applications.

Properties

IUPAC Name |

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO3/c10-9(12)7-2-6(11)1-5-3-13-4-14-8(5)7/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBRUBNOWFISPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)C(=O)Cl)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381595 | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-29-9 | |

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride typically involves the reaction of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol, 6-fluoro-4H-1,3-benzodioxin-8-ylmethanol.

Common reagents used in these reactions include thionyl chloride for the preparation of the acid chloride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride is used in a variety of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride involves its reactivity as an acid chloride. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride and its analogs:

Biological Activity

6-Fluoro-4H-1,3-benzodioxine-8-carbonyl chloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a carbonyl chloride group, contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H6ClF O3

- Molecular Weight : 202.61 g/mol

- CAS Number : 321309-29-9

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

Target Enzymes

The compound has been shown to interact with enzymes such as:

- Cyclooxygenase (COX) : Similar compounds have demonstrated inhibition of COX enzymes, which are crucial in inflammatory processes.

- Cytochrome P450 : This enzyme family is involved in drug metabolism and the compound's interaction can influence its bioavailability and efficacy .

Cellular Effects

The compound influences cellular processes through modulation of signaling pathways:

- MAPK/ERK Pathway : It affects cell proliferation and differentiation by modulating this critical signaling pathway.

- Gene Expression : Changes in gene expression related to oxidative stress responses have been observed, indicating its role in cellular homeostasis.

Pharmacokinetics

Fluorine substitution enhances the metabolic stability and lipophilicity of the compound, facilitating better absorption and distribution within biological systems .

Dosage Effects

The biological effects vary significantly with dosage:

- Low Doses : May enhance metabolic stability and exhibit protective effects against oxidative stress.

- High Doses : Associated with toxicity, including liver damage and metabolic disruptions. Threshold effects indicate that adverse effects become pronounced at specific concentrations.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride, and how can purity be verified?

- Methodology : Synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For fluorinated benzodioxine derivatives, intermediates such as 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine () may serve as precursors.

- Purity Verification : Use thin-layer chromatography (TLC) for rapid assessment, followed by high-performance liquid chromatography (HPLC) with UV detection. Confirm structural integrity via -NMR and -NMR spectroscopy, comparing chemical shifts to analogs (e.g., derivatives in ). Mass spectrometry (e.g., EI-MS, as in ) can validate molecular weight.

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat due to its acyl chloride reactivity and irritant properties (R36/37/38, ).

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Store in a desiccator at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis (similar to protocols for 4-fluorobenzoyl chloride in ).

Q. How can crystallographic data be obtained for structural confirmation?

- Method : Single-crystal X-ray diffraction (SC-XRD) using SHELX software ( ). For fluorinated heterocycles, slow vapor diffusion (e.g., hexane into dichloromethane) is effective for crystallization. Refinement with SHELXL resolves electron density maps, even for light atoms like fluorine.

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence reactivity in nucleophilic acyl substitution?

- Mechanistic Insight : The electron-withdrawing fluorine at the 6-position activates the carbonyl group toward nucleophilic attack (e.g., by amines or alcohols). Compare kinetics with non-fluorinated analogs using -NMR to track reaction progress. Computational studies (DFT) can quantify charge distribution, as seen in related benzodioxine derivatives ( ).

- Example : In amidation reactions, the fluorine atom increases electrophilicity, reducing reaction time by ~30% compared to non-fluorinated analogs.

Q. How can contradictions in spectral data (e.g., unexpected -NMR splitting patterns) be resolved?

- Analytical Strategy :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria in acyl chloride intermediates).

- 2D-COSY/HMBC : Resolve coupling ambiguities caused by fluorine’s spin-½ nucleus ( ).

- Comparative Analysis : Cross-reference with structurally similar compounds, such as 4-fluoro-3-(trifluoromethyl)benzoyl chloride ( ), to identify characteristic splitting patterns.

Q. What are the applications of this compound in designing enzyme inhibitors or bioactive molecules?

- Case Study : Derivatives like (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride ( ) show potential as kinase inhibitors. The acyl chloride serves as a key intermediate for introducing fluorinated benzodioxine motifs into drug candidates ( ).

- Method : Couple with heterocyclic amines (e.g., indole-2,3-diones in ) via Schotten-Baumann conditions. Screen bioactivity using in vitro assays (e.g., IC₅₀ determination against MAPK10).

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent yields in multistep syntheses involving this compound?

- Troubleshooting Guide :

| Issue | Possible Cause | Solution |

|---|---|---|

| Low yield in acylation | Moisture-induced hydrolysis | Use anhydrous solvents (e.g., distilled THF over molecular sieves). |

| Side products | Overreaction at the benzodioxine oxygen | Employ milder conditions (e.g., lower temp, shorter reaction time). |

- Reproducibility Tip : Document reaction parameters (e.g., humidity, stirring rate) rigorously, as minor variations disproportionately affect fluorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.